molecular formula C8H12N2 B2799439 2-Cyclopentyl-1H-imidazole CAS No. 90322-26-2

2-Cyclopentyl-1H-imidazole

Cat. No.: B2799439
CAS No.: 90322-26-2
M. Wt: 136.198
InChI Key: WBENRQNFXWEFLX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H12N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole ring. The reaction conditions often require heating and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

2-Cyclopentyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The imidazole ring can coordinate with metal ions, which is important in catalysis and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1H-imidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and alter its physical properties compared to other imidazole derivatives .

Properties

IUPAC Name

2-cyclopentyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBENRQNFXWEFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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